2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 2094607-70-0
VCID: VC4633401
InChI: InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
SMILES: C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl
Molecular Formula: C9H17Cl3N4
Molecular Weight: 287.61

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride

CAS No.: 2094607-70-0

Cat. No.: VC4633401

Molecular Formula: C9H17Cl3N4

Molecular Weight: 287.61

* For research use only. Not for human or veterinary use.

2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride - 2094607-70-0

Specification

CAS No. 2094607-70-0
Molecular Formula C9H17Cl3N4
Molecular Weight 287.61
IUPAC Name 2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride
Standard InChI InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
Standard InChI Key TUCZHTCUYAFECE-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl

Introduction

Synthesis and Structural Analysis

The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A representative pathway starts with pyrazine-2-carboxylic acid derivatives, which undergo amidation or alkylation with piperazine derivatives in the presence of coupling agents like propyl phosphonic anhydride (T3P) . For example:

  • Pyrazine-2-carboxylic acid is activated using T3P in dimethylformamide (DMF).

  • The activated intermediate reacts with 1-(aminomethyl)piperazine under basic conditions (e.g., diisopropylethylamine).

  • The product is treated with hydrochloric acid to form the trihydrochloride salt .

Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H NMR (DMSO-d₆): δ 3.36 ppm (N–CH₂–), 2.65 ppm (piperazine –CH₂–), and aromatic protons at δ 8.89–9.96 ppm .

  • HRMS: A molecular ion peak at m/z 179.12912 ([M+H]⁺) .

Physicochemical Properties

The compound is a white to off-white crystalline powder with the following properties :

PropertyValue
Molecular FormulaC₉H₁₇Cl₃N₄
Molecular Weight287.62 g/mol
SolubilitySoluble in water, DMSO, and methanol
Storage ConditionsRoom temperature, inert atmosphere
Predicted CCS (Ų)141.3 ([M+H]⁺), 143.0 ([M-H]⁻)

Its logP (octanol-water partition coefficient) is estimated at 0.5–1.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Pharmaceutical Research

This compound serves as a key intermediate in drug discovery:

  • CNS Drug Development: Its piperazine moiety binds to serotonin and dopamine receptors, enabling design of antipsychotics .

  • Antitubercular Agents: Pyrazine derivatives are precursors for analogs of pyrazinamide, a first-line tuberculosis drug .

  • Chemical Probes: Used to study M₃ muscarinic acetylcholine receptor modulation, aiding smooth muscle contraction research .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315/H319Causes skin/eye irritation
H335May cause respiratory tract irritation

Handling requires gloves, goggles, and fume hoods. Bulk quantities are packaged in palletized fiber drums under argon to prevent degradation .

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